molecular formula C27H22N2O4 B12030800 1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate CAS No. 764692-75-3

1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate

Cat. No.: B12030800
CAS No.: 764692-75-3
M. Wt: 438.5 g/mol
InChI Key: WOVVEGCSZXTRGQ-OGLMXYFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate typically involves multiple steps, including the formation of hydrazones and the subsequent coupling with aromatic compounds. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and the use of specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate include other hydrazone derivatives and aromatic esters .

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

764692-75-3

Molecular Formula

C27H22N2O4

Molecular Weight

438.5 g/mol

IUPAC Name

[1-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate

InChI

InChI=1S/C27H22N2O4/c1-18-11-13-21(14-12-18)27(32)33-24-16-15-19-7-5-6-10-22(19)23(24)17-28-29-26(31)25(30)20-8-3-2-4-9-20/h2-17,25,30H,1H3,(H,29,31)/b28-17+

InChI Key

WOVVEGCSZXTRGQ-OGLMXYFKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(C4=CC=CC=C4)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(C4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.